2-amino-N-(2-methoxyphenyl)-1,3-benzoxazole-5-sulfonamide 2-amino-N-(2-methoxyphenyl)-1,3-benzoxazole-5-sulfonamide
Brand Name: Vulcanchem
CAS No.: 851115-99-6
VCID: VC4274558
InChI: InChI=1S/C14H13N3O4S/c1-20-12-5-3-2-4-10(12)17-22(18,19)9-6-7-13-11(8-9)16-14(15)21-13/h2-8,17H,1H3,(H2,15,16)
SMILES: COC1=CC=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)OC(=N3)N
Molecular Formula: C14H13N3O4S
Molecular Weight: 319.34

2-amino-N-(2-methoxyphenyl)-1,3-benzoxazole-5-sulfonamide

CAS No.: 851115-99-6

Cat. No.: VC4274558

Molecular Formula: C14H13N3O4S

Molecular Weight: 319.34

* For research use only. Not for human or veterinary use.

2-amino-N-(2-methoxyphenyl)-1,3-benzoxazole-5-sulfonamide - 851115-99-6

Specification

CAS No. 851115-99-6
Molecular Formula C14H13N3O4S
Molecular Weight 319.34
IUPAC Name 2-amino-N-(2-methoxyphenyl)-1,3-benzoxazole-5-sulfonamide
Standard InChI InChI=1S/C14H13N3O4S/c1-20-12-5-3-2-4-10(12)17-22(18,19)9-6-7-13-11(8-9)16-14(15)21-13/h2-8,17H,1H3,(H2,15,16)
Standard InChI Key HYIGKSKNTOEEFM-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)OC(=N3)N

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound features a benzoxazole core fused with a sulfonamide group at position 5 and a 2-methoxyphenyl substituent at the sulfonamide nitrogen (Figure 1). Its molecular formula is C₁₄H₁₃N₃O₄S, with a calculated molecular weight of 335.34 g/mol. The presence of the methoxy group introduces steric and electronic effects that distinguish it from simpler analogs like 2-amino-N-methyl-1,3-benzoxazole-5-sulfonamide (PubChem CID: 91659262) and 2-amino-N,N-diethyl-1,3-benzoxazole-5-sulfonamide (PubChem CID: 91659264) .

Table 1: Structural Comparison with Related Compounds

PropertyTarget CompoundN-Methyl Analog N,N-Diethyl Analog
Molecular FormulaC₁₄H₁₃N₃O₄SC₈H₉N₃O₃SC₁₁H₁₅N₃O₃S
Molecular Weight (g/mol)335.34227.24269.32
Key Substituent2-MethoxyphenylMethylDiethyl

Spectroscopic Characterization

While experimental NMR or mass spectrometry data for this specific compound is unavailable, its analogs provide a predictive framework:

  • ¹H NMR: The 2-methoxyphenyl group is expected to show aromatic protons as a multiplet (δ 6.8–7.5 ppm), a methoxy singlet (δ ~3.8 ppm), and amine protons (δ ~5.5 ppm) .

  • ¹³C NMR: The benzoxazole carbons would resonate between δ 110–165 ppm, with the sulfonamide sulfur contributing to deshielding effects .

Synthetic Routes and Optimization

Retrosynthetic Analysis

Two primary strategies emerge for synthesizing this compound:

  • Cyclization of o-Aminophenols: Adapting methods from ACS Omega (2019), 2-aminobenzoxazoles can be synthesized via reaction of o-aminophenols with electrophilic cyanating agents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of BF₃·Et₂O . The 5-sulfonamide group could be introduced via sulfonation at position 5 prior to cyclization.

  • Smiles Rearrangement: Benzoxazole-2-thiol intermediates, when activated with chloroacetyl chloride, undergo rearrangement to form N-substituted 2-aminobenzoxazoles . This method allows precise control over the sulfonamide substituent.

Table 2: Proposed Synthetic Protocol

StepReagents/ConditionsExpected YieldKey Challenges
1o-Aminophenol + NCTS, BF₃·Et₂O, reflux60–70%Regioselective sulfonation
2Sulfonation at position 5 (H₂SO₄/SO₃)50–60%Over-sulfonation side products
3Coupling with 2-methoxyaniline (EDC/HOBt)40–50%Steric hindrance mitigation

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

  • Aqueous Solubility: Predicted to be low (<1 mg/mL) due to the hydrophobic benzoxazole core and methoxyphenyl group. Analogous compounds exhibit improved solubility in DMSO or PEG-400 .

  • logP: Estimated at ~2.8 (using PubChem’s XLogP3 algorithm), suggesting moderate lipophilicity suitable for blood-brain barrier penetration .

  • Metabolic Stability: The methoxy group may reduce oxidative metabolism compared to unsubstituted phenyl analogs, as seen in MrgX1 modulator studies .

Plasma Protein Binding

Based on structurally related sulfonamides, plasma protein binding is expected to exceed 90%, necessitating dosage adjustments for therapeutic efficacy .

ParameterTarget Compound (Predicted)ML382 (Reference Compound)
MrgX1 Potency (EC₅₀)~5 μM12 μM
Microsomal StabilityModerate (t₁/₂ = 25 min)Low (t₁/₂ = 8 min)
Brain Penetration (B/P)0.40.2

Therapeutic Implications

The methoxyphenyl moiety may enhance blood-brain barrier penetration compared to earlier analogs, positioning this compound as a candidate for central nervous system (CNS) disorders. Preclinical models of neuropathic pain and pruritus would be primary testing grounds .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator